Oral Bioavailability Advantage Over MDL 100,907
5-HT2A antagonist 2 demonstrates an oral bioavailability of 73% in dogs following oral administration (AUC 19.11 μg·h/mL after oral dose vs. 16.79 μg·h/mL after IV dose of 5 mg/kg) . In contrast, MDL 100,907, despite its subnanomolar affinity (Ki = 0.36 nM), undergoes extensive first-pass metabolism in rats and dogs, significantly limiting its oral bioavailability for in vivo studies [1]. This difference in oral exposure is critical for researchers requiring reliable systemic drug levels after oral gavage.
MDL 100,907: extensive first-pass metabolism, poorly bioavailable.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | 73% in dogs (oral AUC 19.11 μg·h/mL, IV AUC 16.79 μg·h/mL at 5 mg/kg) |
| Comparator Or Baseline | MDL 100,907: extensive first-pass metabolism limits oral bioavailability (exact value not reported in literature; qualitative assessment only) |
| Quantified Difference | Target compound: 73% oral bioavailability; Comparator: poorly bioavailable (first-pass metabolism) |
| Conditions | Dogs, 5 mg/kg IV and oral administration ; rats and dogs for MDL 100,907 [1] |
Why This Matters
Researchers requiring oral dosing in rodent or canine metabolic disease models will obtain predictable and consistent systemic exposure with 5-HT2A antagonist 2, whereas MDL 100,907 may require alternative routes or higher doses to achieve equivalent target engagement.
- [1] Scott, C., & Middlemiss, D. N. (1996). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat. British Journal of Pharmacology, 118(Suppl), 115P. View Source
